molecular formula C27H29ClN2O3 B12502433 {5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate

{5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate

Cat. No.: B12502433
M. Wt: 465.0 g/mol
InChI Key: TXVNNFDXQZFMBQ-UHFFFAOYSA-N
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Description

The compound {5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate is a complex organic molecule that combines several functional groups, including a bicyclic structure, a quinoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with the preparation of the bicyclic structure, 5-ethyl-1-azabicyclo[2.2.2]octane, which can be synthesized from piperidine derivatives.

    Quinoline Derivative: The 6-methoxyquinoline-4-carbaldehyde is prepared separately through a series of reactions starting from aniline derivatives.

    Coupling Reaction: The key step involves the coupling of the quinoline derivative with the bicyclic amine. This is typically achieved through a reductive amination reaction.

    Esterification: The final step involves the esterification of the coupled product with 4-chlorobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The chlorine atom on the benzoate ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound has potential as a ligand for studying receptor interactions due to its bicyclic and quinoline structures, which are known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The quinoline moiety is known for its antimicrobial and antimalarial properties, while the bicyclic structure may enhance its pharmacokinetic properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The bicyclic structure may enhance binding affinity and selectivity for certain receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and are known for their antimalarial activity.

    Bicyclic Amines: Compounds such as tropane alkaloids (e.g., cocaine) share the bicyclic amine structure.

Uniqueness

The uniqueness of {5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate lies in its combination of a quinoline moiety with a bicyclic amine and a benzoate ester. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNNFDXQZFMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-02-0
Record name Hydroquinidine 4-chlorobenzoate
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